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Compound of Interest

Compound Name:
4-Bromo-5-chloro-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B3030532 Get Quote

An In-Depth Technical Guide to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-5-chloro-1H-
pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold. This document is

intended for researchers, medicinal chemists, and drug development professionals who utilize

advanced heterocyclic building blocks. We will dissect the molecule's core properties, with a

primary focus on the precise determination of its molecular weight, and explore its strategic

importance in modern synthetic chemistry. The guide further details a conceptual synthetic

workflow, outlines rigorous analytical validation techniques essential for quality control, and

provides necessary safety and handling protocols. The overarching goal is to furnish scientists

with the foundational knowledge required to confidently and effectively incorporate this versatile

intermediate into their research and development pipelines.

Core Molecular Profile and Physicochemical
Properties
The 7-Azaindole Scaffold: A Privileged Structure
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold"

in medicinal chemistry. Its structure, a bioisostere of indole, features a pyrrole ring fused to a

pyridine ring. This arrangement offers a unique combination of hydrogen bond donors and
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acceptors, enabling it to participate in a wide array of biological interactions. Derivatives of 7-

azaindole are central components in numerous kinase inhibitors and other targeted

therapeutics, making functionalized analogues like 4-Bromo-5-chloro-1H-pyrrolo[2,3-
b]pyridine highly valuable starting materials.[1]

Molecular Identity
To ensure experimental reproducibility and accuracy, it is critical to define the molecule by its

universally recognized identifiers.

IUPAC Name: 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine[2]

CAS Number: 916176-52-8[2][3][4][5][6]

Molecular Formula: C₇H₄BrClN₂[3][5][7]

Molecular Weight: Calculation and Significance
The molecular weight (MW) is a fundamental property, critical for stoichiometric calculations in

reaction planning and for the interpretation of mass spectrometry data. The molecular weight of

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is 231.48 g/mol .[3][4][5][6][7]

This value is derived from the sum of the atomic weights of its constituent atoms, based on the

molecular formula C₇H₄BrClN₂:

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight = 84.077 + 4.032 + 79.904 + 35.453 + 28.014 = 231.48 g/mol
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This calculated weight is the basis for all molar-based experimental parameters and serves as

the primary theoretical value for analytical confirmation.

Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound for quick

reference.

Property Value Source(s)

Molecular Weight 231.48 g/mol [3][4][5][6][7]

Exact Mass 229.92464 Da [8]

Molecular Formula C₇H₄BrClN₂ [3][5][7]

CAS Number 916176-52-8 [2][3][4][5][6]

Purity (Typical) ≥95% [2]

Canonical SMILES ClC1=CN=C2NC=CC2=C1Br [2]

Synthesis and Strategic Application
Rationale in Drug Discovery
The strategic placement of halogen atoms on the 7-azaindole scaffold is a cornerstone of

modern medicinal chemistry. The bromine and chlorine substituents on 4-Bromo-5-chloro-1H-
pyrrolo[2,3-b]pyridine serve two primary purposes:

Modulation of Electronic Properties: Halogens alter the electron density of the aromatic

system, which can fine-tune the binding affinity of the final compound to its biological target.

Handles for Cross-Coupling: The C-Br and C-Cl bonds are reactive sites for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This

allows for the facile introduction of diverse chemical moieties, enabling the rapid generation

of compound libraries for structure-activity relationship (SAR) studies. The differential

reactivity of the C-Br bond (typically more reactive) versus the C-Cl bond can allow for

selective, sequential functionalization.
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Conceptual Synthesis Workflow
While multiple proprietary routes exist, a common strategy for producing di-halogenated 7-

azaindoles involves the sequential halogenation of a protected 7-azaindole precursor. The

choice of protecting group on the pyrrole nitrogen is critical to prevent side reactions and

ensure regioselectivity.

1H-pyrrolo[2,3-b]pyridine
(7-Azaindole)

1-Protected-7-Azaindole
(e.g., SEM- or Tosyl-protected)

  Nitrogen Protection  
(e.g., SEM-Cl, NaH)

4-Bromo-1-Protected-7-Azaindole

  Regioselective Bromination  
(e.g., NBS, DMF)

4-Bromo-5-chloro-1-Protected-7-Azaindole

  Chlorination  
(e.g., NCS, Acetonitrile)

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

  Deprotection  
(e.g., TFA or TBAF)
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Caption: Conceptual workflow for the synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-
b]pyridine.

Generalized Laboratory Protocol
The following protocol is a representative, step-by-step methodology for the halogenation of a

protected 7-azaindole. Note: This is an illustrative procedure. All laboratory work should be

conducted by trained personnel with appropriate safety precautions.

Step 1: Nitrogen Protection (e.g., Tosylation)

To a stirred solution of 7-azaindole in a suitable aprotic solvent (e.g., THF, DMF), add a

strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert

atmosphere (N₂).

Allow the mixture to stir for 30 minutes at 0 °C to facilitate deprotonation.

Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl) in the same solvent.

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS

analysis indicates complete consumption of the starting material.

Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product

with an organic solvent (e.g., Ethyl Acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure. Purify the crude material via column chromatography

to yield the protected intermediate.

Step 2: Regioselective Bromination

Dissolve the protected 7-azaindole in an appropriate solvent (e.g., DMF).

Slowly add N-Bromosuccinimide (NBS) in one portion at room temperature. The C4 position

is often susceptible to electrophilic substitution.

Stir the reaction for 2-4 hours, monitoring progress by TLC/LC-MS.
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Upon completion, pour the reaction mixture into water and extract with an organic solvent.

Perform a standard aqueous workup, dry the organic phase, and concentrate. Purify by

chromatography to isolate the 4-bromo intermediate.

Step 3: Chlorination

Dissolve the 4-bromo intermediate in a solvent such as acetonitrile.

Add N-Chlorosuccinimide (NCS) and heat the reaction mixture (e.g., to 60-80 °C).

Monitor the reaction until the starting material is consumed.

Cool the mixture, concentrate under reduced pressure, and purify the resulting di-

halogenated compound by column chromatography.

Step 4: Deprotection

The final step involves the removal of the protecting group. The conditions depend on the

group used (e.g., for a tosyl group, strong base like NaOH in methanol/water; for a SEM

group, fluoride sources like TBAF or acid like TFA).

After deprotection is complete, neutralize the reaction mixture and perform an extraction.

Purify the final product, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, via recrystallization

or column chromatography.

Analytical Validation and Quality Control
A self-validating protocol demands that the identity and purity of the synthesized material be

unequivocally confirmed. The following analytical techniques are essential for the

characterization of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.
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Analytical Technique Purpose & Expected Outcome

¹H NMR

Confirms the structural integrity and proton

environment. Expect distinct signals in the

aromatic region corresponding to the three

protons on the bicyclic core.

¹³C NMR Verifies the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Confirms the molecular weight. Expect to see a

molecular ion peak cluster corresponding to the

calculated exact mass (229.92464 Da). The

characteristic isotopic pattern of bromine (~1:1

ratio for ⁷⁹Br/⁸¹Br) and chlorine (~3:1 ratio for

³⁵Cl/³⁷Cl) provides definitive structural

confirmation.

HPLC

Determines the purity of the compound, typically

expressed as a percentage area of the main

peak.

Elemental Analysis

Provides the percentage composition of C, H,

and N, which should match the theoretical

values calculated from the molecular formula.

While specific spectral data is available from commercial suppliers, the principles outlined

above form the basis of quality control for this compound.[9][10]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.

Hazard Identification: This compound is intended for research and development use only.[5]

It should be treated as a potential irritant. The toxicological properties have not been fully

investigated.[6]

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,

a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This should be done through a licensed professional waste disposal service.[6]

Conclusion
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is more than a compound defined by its

molecular weight of 231.48 g/mol . It is a strategically designed chemical tool that provides

medicinal chemists with a versatile and powerful platform for drug discovery. Its di-halogenated

7-azaindole core offers precisely positioned reactive handles for building molecular complexity,

enabling the exploration of novel chemical space. A thorough understanding of its synthesis,

analytical validation, and safe handling is essential for leveraging its full potential in the

development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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